N-(4-cyanophenyl)-2-nitrobenzenesulfonamide

Description

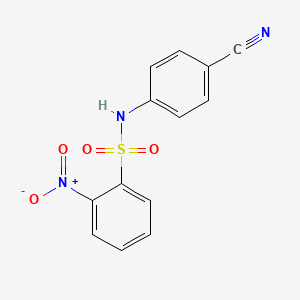

N-(4-Cyanophenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group linked to a 4-cyanophenylamine moiety.

Properties

CAS No. |

63228-72-8 |

|---|---|

Molecular Formula |

C13H9N3O4S |

Molecular Weight |

303.30 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C13H9N3O4S/c14-9-10-5-7-11(8-6-10)15-21(19,20)13-4-2-1-3-12(13)16(17)18/h1-8,15H |

InChI Key |

DLPVEABMNTZURH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-cyanophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-cyanophenylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-(4-cyanophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The cyano group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and potassium permanganate. The major products formed from these reactions include amino derivatives, substituted sulfonamides, and carboxylic acids .

Scientific Research Applications

N-(4-cyanophenyl)-2-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, such as antibacterial and antifungal properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and cyano groups play a crucial role in this interaction, as they can form hydrogen bonds and other interactions with the target molecules. The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following sulfonamide derivatives share structural similarities with the target compound, differing primarily in substituents on the aromatic or aliphatic groups:

Key Observations:

- Steric Effects : Chroman-4-yl derivatives exhibit significant steric bulk, which may limit conformational flexibility and influence binding to biological targets .

- Hydrogen Bonding : The nitrile group in the target compound can act as a weak hydrogen bond acceptor, unlike methoxy or methyl groups, which primarily donate electron density .

Physicochemical Properties

Spectroscopic Data

- NMR Spectroscopy: For N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide (), aromatic protons in the methoxybenzyl group resonate at δ ~6.8–7.2 ppm in ¹H NMR, while the nitro group deshields adjacent protons . The target compound’s nitrile group would likely shift aromatic protons downfield (δ >7.5 ppm) due to its electron-withdrawing nature. In N-(3-methylphenyl)-2-nitrobenzenesulfonamide, methyl protons appear at δ ~2.3 ppm, contrasting with the absence of such signals in the cyanophenyl analog .

IR Spectroscopy :

Thermal and Solubility Properties

- Methoxy-substituted analogs (e.g., ) typically exhibit higher solubility in chloroform or ethyl acetate due to polar interactions , whereas the cyanophenyl group may reduce solubility in non-polar solvents.

Biological Activity

N-(4-cyanophenyl)-2-nitrobenzenesulfonamide is an organic compound notable for its diverse biological activities, particularly its antibacterial properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N3O3S. Its structure includes a sulfonamide group, a nitro group, and a cyano-substituted phenyl ring, which contribute to its biological activity. The sulfonamide moiety is particularly known for its role in inhibiting bacterial growth by disrupting folic acid synthesis, a critical pathway in many bacteria.

This compound exhibits its antibacterial effects primarily through the inhibition of bacterial enzymes involved in folate metabolism. This interference with folic acid synthesis is crucial for bacterial growth and replication. Additionally, the presence of the nitro group may enhance its antimicrobial efficacy by facilitating reactive oxygen species (ROS) generation within bacterial cells.

Antibacterial Activity

Research indicates that this compound displays significant antibacterial activity against various strains of bacteria. The effective concentration values (EC50) for this compound have been reported in the low nanomolar range, indicating high potency against specific bacterial targets.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | EC50 (nM) | Mechanism of Action |

|---|---|---|

| Escherichia coli | < 10 | Inhibition of folate synthesis |

| Staphylococcus aureus | 15 | Disruption of metabolic pathways |

| Pseudomonas aeruginosa | 20 | Generation of reactive oxygen species |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results demonstrated that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option.

- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinities and potential targets of this compound. These studies revealed strong interactions with bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other antimicrobial agents. Combinations demonstrated enhanced antibacterial activity, reducing the effective doses required for treatment .

Applications and Future Directions

The antibacterial properties of this compound make it a candidate for further development in medicinal chemistry. Its potential applications include:

- Pharmaceutical Development : Given its potent antibacterial activity, this compound could serve as a lead structure for developing new antibiotics.

- Combination Therapies : Exploring its use in combination with existing antibiotics may help combat antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.